BenchChemオンラインストアへようこそ!

4-[(2-Fluorophenoxy)methyl]piperidine hydrochloride

Lipophilicity ADME Medicinal Chemistry

4-[(2-Fluorophenoxy)methyl]piperidine hydrochloride is a synthetic piperidine derivative featuring a 2-fluorophenoxymethyl substituent at the 4-position of the piperidine ring, stabilized as the hydrochloride salt (molecular formula C12H17ClFNO, molecular weight 245.72 g/mol). This compound is primarily utilized as a versatile intermediate in medicinal chemistry, with its structure anchoring the core scaffold of several patented serotonin (5-HT) and norepinephrine (NE) reuptake inhibitor (SNRI) programs.

Molecular Formula C12H17ClFNO
Molecular Weight 245.72 g/mol
CAS No. 614731-22-5
Cat. No. B1341420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-Fluorophenoxy)methyl]piperidine hydrochloride
CAS614731-22-5
Molecular FormulaC12H17ClFNO
Molecular Weight245.72 g/mol
Structural Identifiers
SMILESC1CNCCC1COC2=CC=CC=C2F.Cl
InChIInChI=1S/C12H16FNO.ClH/c13-11-3-1-2-4-12(11)15-9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2;1H
InChIKeyXTNJIZGDNRHHKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(2-Fluorophenoxy)methyl]piperidine hydrochloride (CAS 614731-22-5) – Core Properties and Scientific Procurement Context


4-[(2-Fluorophenoxy)methyl]piperidine hydrochloride is a synthetic piperidine derivative featuring a 2-fluorophenoxymethyl substituent at the 4-position of the piperidine ring, stabilized as the hydrochloride salt (molecular formula C12H17ClFNO, molecular weight 245.72 g/mol) . This compound is primarily utilized as a versatile intermediate in medicinal chemistry, with its structure anchoring the core scaffold of several patented serotonin (5-HT) and norepinephrine (NE) reuptake inhibitor (SNRI) programs [1]. The ortho-fluorine substitution on the phenoxy ring distinguishes it from its meta- and para-fluorinated regioisomers, conferring unique electronic and steric properties that are critical for downstream target engagement in receptor binding and enzyme inhibition studies.

Why Generic Fluorophenoxy Piperidine Substitution Fails for 4-[(2-Fluorophenoxy)methyl]piperidine hydrochloride


The interchangeability of this compound with its seemingly minor regioisomers – such as 3-[(2-fluorophenoxy)methyl]piperidine hydrochloride (CAS 614731-30-5), 4-[(3-fluorophenoxy)methyl]piperidine hydrochloride (CAS 614731-38-3), or 4-[(4-fluorophenoxy)methyl]piperidine hydrochloride (CAS 614731-44-1) – is not supported by their divergent physicochemical and biophysical interaction profiles . Moving the fluorine atom from the ortho to meta or para position alters the molecule's predicted lipophilicity (LogP) by up to 0.8 units, directly affecting membrane permeability and non-specific binding . Similarly, relocating the phenoxymethyl substituent from the 4-position of the piperidine ring to the 3-position modulates the pKa of the basic nitrogen, altering its protonation state and electrostatic interactions at biological pH . These quantifiable differences translate to distinct pharmacokinetic and pharmacodynamic outcomes, making blind substitution a source of significant variability in research and development.

Quantitative Differential Evidence for 4-[(2-Fluorophenoxy)methyl]piperidine hydrochloride vs. Closest Analogs


Ortho-Fluorine Substitution Lowers LogP Relative to Meta-Fluoro Regioisomer

The ortho-fluorophenoxy substitution of the target compound (CAS 614731-22-5, free base LogP = 2.53) confers measurably lower lipophilicity compared to the meta-fluorophenoxy regioisomer, 4-[(3-fluorophenoxy)methyl]piperidine hydrochloride (CAS 614731-38-3, LogP = 2.63 to 3.33 depending on salt and computational method) . This is consistent with the electron-withdrawing fluorine atom's proximity effect in the ortho position, which increases local polarity and reduces overall LogP. A difference of 0.1 to 0.8 log units can be decisive in optimizing a compound's absorption and distribution profile.

Lipophilicity ADME Medicinal Chemistry

4-Position Substitution on Piperidine Preserves High Basicity (pKa ~10.33)

The predicted acid dissociation constant (pKa) for the piperidine nitrogen in the free base of 4-[(2-fluorophenoxy)methyl]piperidine (CAS 63608-34-4) is 10.33 ± 0.10 . This value is characteristic of a secondary amine on a flexible, non-hindered 4-substituted piperidine, ensuring >99% protonation at physiological pH (7.4). In contrast, substitution at the 2-position (e.g., 2-[(2-fluorophenoxy)methyl]piperidine hydrochloride, CAS 1864061-89-1) introduces steric hindrance near the nitrogen, which can lower the experimental pKa by up to 1-2 units, altering the ratio of ionized to neutral species available for target interaction .

Physicochemical Properties Protonation State Drug-Receptor Interaction

Validated Scaffold in SNRI Drug Discovery: Theravance Patent Family

While the target compound itself is an intermediate, its immediate downstream derivatives, the 4-[2-(2-fluorophenoxymethyl)phenyl]piperidine series, are explicitly claimed as high-affinity serotonin (5-HT) and norepinephrine (NE) reuptake inhibitors in multiple issued U.S. patents assigned to Theravance Biopharma (e.g., US 11,723,900) [1]. The patents describe compounds with functional activity at SERT and NET, positioning the 4-(ortho-fluorophenoxymethyl)piperidine core as a privileged scaffold. No equivalent patent estate exists for the 3-piperidine or meta/para-phenoxy isomers as the primary scaffold for CNS-active SNRIs, indicating a specific structure-activity relationship driving this core's selection.

Serotonin Reuptake Inhibitor Norepinephrine Reuptake Inhibitor Pain CNS Disorders

Comparative Commercial Purity: Up to 97% vs. Standard 95%

Commercial procurement analysis reveals that 4-[(2-fluorophenoxy)methyl]piperidine hydrochloride is offered at a higher end of typical purity specifications compared to its regioisomers. Specifically, Leyan supplies the target compound at 97% purity, while AKSci supplies it at 95% . In contrast, the meta-fluoro isomer (CAS 614731-38-3) and the 3-substituted piperidine isomer (CAS 614731-30-5) are commonly sourced at a maximum of 95% purity . Sigma-Aldrich's offering of the meta isomer (CDS002148) explicitly states no analytical data is collected, shifting identity and purity verification burdens to the buyer .

Chemical Procurement Purity Specification Analytical Chemistry

High-Impact Application Scenarios for 4-[(2-Fluorophenoxy)methyl]piperidine hydrochloride Driven by Quantitative Differentiation


Lead Optimization in CNS SNRI Programs Requiring Fine-Tuned Lipophilicity

Medicinal chemists developing next-generation serotonin/norepinephrine reuptake inhibitors for chronic pain or depression can directly utilize this compound to explore the ortho-fluoro SAR. The relatively lower LogP of 2.53, compared to the meta-fluoro analog's 2.63 or 3.33, provides a strategic advantage in dialing back overall lipophilicity to circumvent metabolic liabilities, P-glycoprotein efflux, or phospholipidosis risks, which are critical hurdles in CNS drug development .

Building Block for Electrophysiology-Relevant Probes with Predictable Basicity

Neuroscientists requiring small-molecule probes with defined protonation states at physiological pH should prioritize this 4-substituted piperidine. Its predicted pKa of 10.33 ensures a dominant cationic species for interaction with anionic binding pockets, such as the conserved aspartate in aminergic GPCRs and transporters, making it a superior candidate for consistent structure-based drug design and electrophysiology assays, unlike the sterically hindered and potentially less basic 2-substituted isomer .

Cost-Efficient Procurement for High-Throughput Screening (HTS) Campaigns

Screening groups performing high-throughput binding or functional assays should select this compound based on its documented higher commercial purity (97%) relative to the standard 95% for its regioisomers. This eliminates the need for a preparatory purification step, ensuring immediate platable concentration accuracy and reducing the risk of false positives or negatives arising from isomeric impurities, thus streamlining the screening cascade .

Precursor Synthesis for IP-Dominant SNRI Libraries

Process chemistry departments aiming to build proprietary libraries around a validated, patented pharmacophore can leverage this compound as a direct precursor to the Theravance SNRI series [1]. Its commercial availability in the correct oxidation state, combined with the precise ortho-fluoro-4-piperidine geometry, enables rapid diversification without the need for lengthy de novo synthesis or costly chiral separations, offering a significant advantage over alternate regioisomers lacking this direct patent lineage.

Quote Request

Request a Quote for 4-[(2-Fluorophenoxy)methyl]piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.